5-Benzoylisoindoline-1,3-dione
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Overview
Description
5-Benzoylisoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives are commonly referred to as phthalimides and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions to adhere to green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions: 5-Benzoylisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Cs2CO3 for domino β-addition and γ-aldol reactions . Other reagents and conditions vary depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, reactions with tetraynes and substituted imidazoles can yield highly substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
5-Benzoylisoindoline-1,3-dione has a wide range of scientific research applications. It is used in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Benzoylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as N-substituted imides and phthalimides . These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness: This compound is unique due to its specific benzoyl substitution, which may confer distinct chemical reactivity and biological properties compared to other isoindoline-1,3-dione derivatives .
Properties
CAS No. |
114521-66-3 |
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Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
5-benzoylisoindole-1,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)15(19)16-14(11)18/h1-8H,(H,16,18,19) |
InChI Key |
WGZQUENEIKSNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Origin of Product |
United States |
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